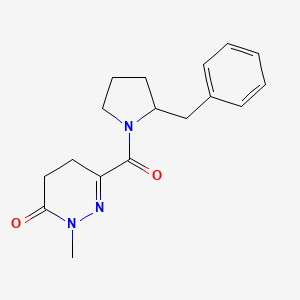

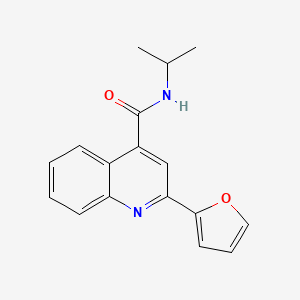

![molecular formula C20H20F3N3O3 B7495789 Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7495789.png)

Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP has various applications in the fields of biochemistry, pharmacology, and neuroscience.

Mechanism of Action

Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate acts as a competitive antagonist of the muscarinic acetylcholine receptor M3 subtype (M3R). It binds to the receptor and prevents the binding of the natural ligand acetylcholine. This results in the inhibition of the downstream signaling pathways that are activated by the receptor.

Biochemical and Physiological Effects:

The inhibition of M3R signaling by Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate has various biochemical and physiological effects. It has been shown to reduce the contraction of smooth muscle cells, which can be useful in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD). Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate has also been shown to inhibit the secretion of saliva and sweat, which can be useful in the treatment of conditions such as hyperhidrosis and Sjogren's syndrome.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate in lab experiments is its high selectivity for M3R. This allows researchers to specifically target this receptor and study its function. However, one of the limitations of using Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate is its relatively low potency compared to other M3R antagonists. This can make it difficult to achieve complete inhibition of the receptor.

Future Directions

There are several future directions for the use of Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate in scientific research. One potential application is in the development of new drugs for the treatment of conditions such as asthma and COPD. Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate could be used as a starting point for the development of more potent and selective M3R antagonists. Another potential application is in the study of the role of M3R in various physiological processes, such as digestion and metabolism. Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate could be used to selectively inhibit M3R signaling and study its effects on these processes. Finally, Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate could be used as a tool for the development of new imaging techniques for the visualization of M3R in living cells and tissues.

Conclusion:

In conclusion, Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate is a chemical compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate has the potential to be a valuable tool for the study of GPCRs, calcium signaling, and the development of new drugs for the treatment of various conditions.

Synthesis Methods

The synthesis of Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate involves the reaction of 3-carboxylpyridine with 3-(trifluoromethyl)benzoyl chloride and piperazine in the presence of triethylamine. The product is then purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Scientific Research Applications

Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate has been used in various scientific research studies, including those related to G protein-coupled receptors (GPCRs), which are important targets for drug discovery. Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate has been used as a fluorescent ligand to study the binding and activation of GPCRs. It has also been used in studies related to calcium signaling, which plays a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

properties

IUPAC Name |

ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O3/c1-2-29-19(28)15-6-7-17(24-13-15)25-8-10-26(11-9-25)18(27)14-4-3-5-16(12-14)20(21,22)23/h3-7,12-13H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOIEDKWKIRHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7495706.png)

![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7495719.png)

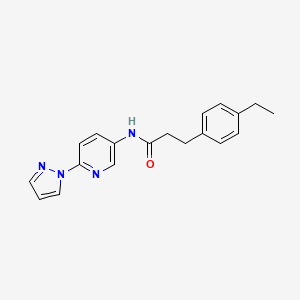

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine](/img/structure/B7495748.png)

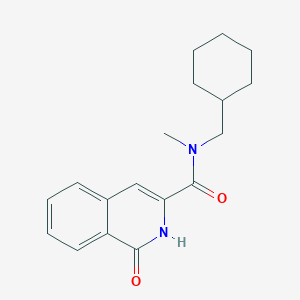

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B7495772.png)

![N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7495775.png)

![3-[(5-Bromothiophen-2-yl)methyl-methylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7495798.png)

![(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-[(4-bromophenyl)sulfonylamino]benzoate](/img/structure/B7495815.png)